molecular formula C19H20N4O B11190019 4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- CAS No. 19062-53-4

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)-

Cat. No.: B11190019
CAS No.: 19062-53-4
M. Wt: 320.4 g/mol
InChI Key: BDTMVYOHGOZGCN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- is a heterocyclic organic compound that features a quinazolinone core structure with a piperazine moiety attached via a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antibacterial, anticancer, and serotonin receptor ligand properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- typically involves the following steps :

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Attachment of Piperazine Moiety: The phenyl piperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone derivative with 1-phenylpiperazine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives .

Scientific Research Applications

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its antibacterial and anticancer properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- is unique due to its specific quinazolinone core structure combined with the phenyl piperazine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

19062-53-4

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H20N4O/c24-19-16-8-4-5-9-17(16)20-18(21-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24)

InChI Key

BDTMVYOHGOZGCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

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